molecular formula C11H17Cl2N3O B1441154 4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride CAS No. 1219967-20-0

4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride

Cat. No.: B1441154
CAS No.: 1219967-20-0
M. Wt: 278.18 g/mol
InChI Key: HCNQBCPBZOKHJA-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride is a chemical compound with the molecular formula C11H17Cl2N3O. It is a pyrimidine derivative that contains a piperidine ring, making it a compound of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride typically involves the reaction of 4-chloro-6-hydroxypyrimidine with 2-(piperidin-2-yl)ethanol in the presence of a suitable base, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids.

Common Reagents and Conditions

    Substitution: Sodium methoxide, potassium tert-butoxide

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

Major Products Formed

    Substitution: Formation of various substituted pyrimidine derivatives

    Oxidation: Formation of piperidin-2-one derivatives

    Reduction: Formation of reduced piperidine derivatives

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(2-(piperidin-4-yl)ethoxy)pyrimidine hydrochloride
  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
  • 2-(Piperidin-4-yl)pyrimidine hydrochloride

Uniqueness

4-Chloro-6-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the piperidine moiety

Properties

IUPAC Name

4-chloro-6-(2-piperidin-2-ylethoxy)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O.ClH/c12-10-7-11(15-8-14-10)16-6-4-9-3-1-2-5-13-9;/h7-9,13H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNQBCPBZOKHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC(=NC=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219967-20-0
Record name Pyrimidine, 4-chloro-6-[2-(2-piperidinyl)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219967-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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